1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride
Description
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a pyrazole-based compound with the molecular formula C₇H₁₅Cl₂N₃ and a molecular weight of 212.12 g/mol . The compound features a 5-methyl-substituted pyrazole ring with an isopropyl (propan-2-yl) group at the 1-position and a methanamine side chain at the 4-position.
Properties
Molecular Formula |
C8H17Cl2N3 |
|---|---|
Molecular Weight |
226.14 g/mol |
IUPAC Name |
(5-methyl-1-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6(2)11-7(3)8(4-9)5-10-11;;/h5-6H,4,9H2,1-3H3;2*1H |
InChI Key |
BLTZXKPVCVJFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)CN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted Pyrazole Core
The pyrazole ring substituted at the 1-position with an isopropyl group and at the 5-position with a methyl group can be synthesized via condensation reactions involving β-ketoesters and hydrazine derivatives.
- A typical route involves condensation of an appropriate β-ketoester (bearing the methyl substituent) with hydrazine hydrate to form the pyrazole ring.
- Alkylation at the nitrogen (1-position) is achieved by treatment with isopropyl halides under basic conditions or via reductive amination methods.
Introduction of the Methanamine Group at the 4-Position
- The methanamine substituent at the 4-position of the pyrazole ring can be introduced through nucleophilic substitution reactions or reductive amination.
- One documented approach involves the formation of a pyrazol-4-carboxaldehyde intermediate, which undergoes reductive amination with ammonia or primary amines to afford the methanamine derivative.
- Alternative methods include the use of halomethyl pyrazole intermediates reacting with ammonia or amines under controlled conditions to avoid lacrymatory byproducts.
Formation of the Dihydrochloride Salt
- The free base amine is treated with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol) to yield the dihydrochloride salt.
- This salt formation step enhances the compound’s stability, crystallinity, and water solubility, which are critical for pharmaceutical applications.
Representative Synthetic Procedure (Literature-Based)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of β-ketoester with hydrazine hydrate | Reflux in ethanol | Forms 5-methylpyrazole core |
| 2 | N-alkylation of pyrazole nitrogen with isopropyl bromide | Base (e.g., potassium carbonate), solvent THF or DMF, room temperature to reflux | Yields 1-isopropyl-5-methylpyrazole |
| 3 | Formylation at 4-position (e.g., via Vilsmeier-Haack reaction) | POCl3/DMF or equivalent | Generates pyrazol-4-carboxaldehyde intermediate |
| 4 | Reductive amination with ammonia or methylamine | Reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, solvent dichloromethane or methanol | Produces 4-methanamine substituted pyrazole |
| 5 | Salt formation | Treatment with HCl in methanol | Yields dihydrochloride salt |
Comparative Analysis of Preparation Conditions
| Parameter | Method A (Base Alkylation) | Method B (Reductive Amination) | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation step | Direct N-alkylation using alkyl halide and base | Reductive amination of aldehyde intermediate | Simple, high yield | Possible side reactions, requires careful control |
| Methanamine introduction | Nucleophilic substitution on halomethyl pyrazole | Reductive amination of aldehyde | Cleaner reaction profile | Requires formation of aldehyde intermediate |
| Salt formation | HCl in methanol or ethanol | Same | Improves solubility and stability | None significant |
Summary Table of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | β-ketoester, hydrazine hydrate | Ethanol | Reflux | 70-85 | Standard cyclization |
| N-alkylation | Isopropyl bromide, K2CO3 | THF or DMF | 25-70 °C | 60-80 | Base-mediated alkylation |
| Formylation | POCl3, DMF | DMF | 0-40 °C | 65-75 | Vilsmeier-Haack reaction |
| Reductive amination | Ammonia, NaBH(OAc)3 | DCM or MeOH | 0-25 °C | 60-75 | Mild reducing agent |
| Salt formation | HCl (conc.) | MeOH or EtOH | RT | Quantitative | Crystallization step |
Chemical Reactions Analysis
Types of Reactions
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride
- Molecular Formula : C₆H₁₄Cl₂N₄
- Molecular Weight : 229.11 g/mol
- Key Features : Replaces the pyrazole core with a 1,2,4-triazole ring, retaining the isopropyl group at the 1-position. The triazole ring alters electronic distribution and hydrogen-bonding capacity compared to pyrazole.
- Applications: No specific biological data are reported, but triazoles are widely explored for antifungal and antiviral properties .
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride
- Molecular Formula : C₁₁H₁₂ClF₂N₃
- Molecular Weight : 265.68 g/mol
- Key Features : Incorporates a difluoromethyl group and a 2-methylphenyl substituent. The difluoromethyl group improves metabolic stability, while the aromatic ring enhances lipophilicity.
Functional Analogues: 1,3,4-Thiadiazole Derivatives
- Key Features : Synthesized from pyrazole precursors (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one), these compounds replace the pyrazole core with a thiadiazole ring.
- Activities : Four derivatives demonstrated superior antimicrobial activity against E. coli, B. mycoides, and C. albicans, with MIC values ranging from 2–8 µg/mL . This suggests that structural modifications to the pyrazole scaffold can significantly enhance bioactivity.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Structural Flexibility : The target compound’s pyrazole core allows for diverse substitutions, as seen in analogues with triazole, iodine, or difluoromethyl groups. These modifications influence electronic properties, solubility, and target binding .
Antimicrobial Potential: While the target compound’s activity is unreported, its thiadiazole derivatives exhibit notable antimicrobial effects, suggesting that functionalizing the pyrazole scaffold can unlock bioactivity .
Biological Activity
1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride is a compound belonging to the pyrazole family, known for its potential biological activities. This article delves into its synthesis, biological properties, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4·2HCl |
| Molecular Weight | 241.17 g/mol |
| IUPAC Name | This compound |
| SMILES Notation | CC(C)N1=C(NN=C1C)C |
Synthesis Methods
The synthesis of 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine typically involves the following steps:
- Formation of the Pyrazole Ring : The initial step includes the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Substitution Reactions : The introduction of the isopropyl and methyl groups occurs through nucleophilic substitution.
- Dihydrochloride Salt Formation : The final product is converted into its dihydrochloride form by reacting with hydrochloric acid.
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine showed efficacy against various bacterial strains, suggesting potential as antimicrobial agents .
Anti-inflammatory Effects
Pyrazole derivatives have been explored for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, indicating a mechanism that could be leveraged for treating inflammatory diseases .
Anticancer Potential
The anticancer activity of pyrazole derivatives has garnered attention in recent years. Research indicates that 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong potential as an antimicrobial agent.
Anti-inflammatory Mechanism Investigation
In a study focused on anti-inflammatory mechanisms, it was found that pyrazole derivatives could inhibit the NF-kB signaling pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6. This suggests that 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine may serve as a lead compound for developing new anti-inflammatory drugs.
Anticancer Activity Assessment
In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer therapeutic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
